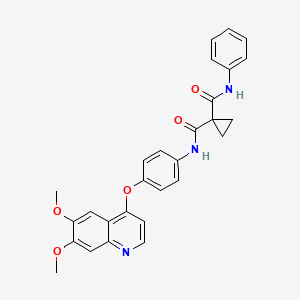
Unii-Z9fjk9S9XX
Overview
Description
Unii-Z9fjk9S9XX, also known as N-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-N’-phenyl-1,1-cyclopropanedicarboxamide, is a chemical compound with the molecular formula C28H25N3O5 and a molecular weight of 483.5152 g/mol . This compound is notable for its unique structure, which includes a quinoline moiety and a cyclopropane ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Unii-Z9fjk9S9XX involves several steps, typically starting with the preparation of the quinoline derivative. The synthetic route includes:
Formation of the quinoline moiety: This step involves the reaction of appropriate starting materials under specific conditions to form the quinoline ring.
Attachment of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the cyclopropane ring: This step involves the cyclopropanation of a suitable intermediate, often using a diazo compound and a transition metal catalyst.
Final coupling: The final step involves coupling the quinoline derivative with the cyclopropane derivative under specific conditions to form the target compound.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening .
Chemical Reactions Analysis
Unii-Z9fjk9S9XX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Phenyl halides, alkyl halides, bases like sodium hydroxide.
Major products formed from these reactions include various quinoline and phenyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
Unii-Z9fjk9S9XX has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving quinoline derivatives.
Mechanism of Action
The mechanism of action of Unii-Z9fjk9S9XX involves its interaction with specific molecular targets, including enzymes and receptors. The compound’s quinoline moiety allows it to bind to certain enzymes, inhibiting their activity and affecting various biological pathways. Additionally, the cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Unii-Z9fjk9S9XX can be compared with other similar compounds, such as:
N-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-N’-phenyl-1,1-cyclopropanedicarboxamide: This compound shares a similar structure but may have different substituents on the quinoline or phenyl rings.
Quinoline derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety, but differ in their overall structure and applications.
Cyclopropane derivatives: Compounds like cyclopropane carboxylic acid, which contain the cyclopropane ring but lack the quinoline moiety.
This compound is unique due to its combination of the quinoline moiety and the cyclopropane ring, providing distinct chemical and biological properties .
Properties
IUPAC Name |
1-N'-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c1-34-24-16-21-22(17-25(24)35-2)29-15-12-23(21)36-20-10-8-19(9-11-20)31-27(33)28(13-14-28)26(32)30-18-6-4-3-5-7-18/h3-12,15-17H,13-14H2,1-2H3,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAIFCSIAXXCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849221-94-9 | |
| Record name | N-(4-((6,7-Dimethoxy-4-quinolinyl)oxy)phenyl)-N'-phenyl-1,1-cyclopropanedicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849221949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-PHENYL-1,1-CYCLOPROPANEDICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9FJK9S9XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


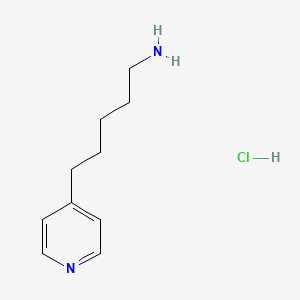
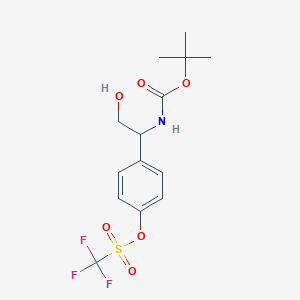

![4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3331549.png)

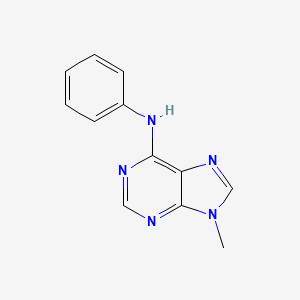
![(2-Bromo-propyl)-[2-(4-chloro-phenyl)-ethyl]-amine](/img/structure/B3331575.png)
![tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B3331603.png)
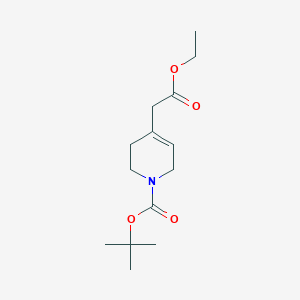
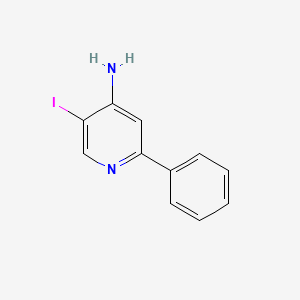
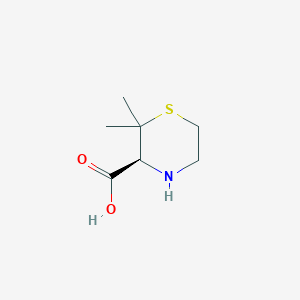

![3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol](/img/structure/B3331623.png)
![3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride](/img/structure/B3331635.png)
